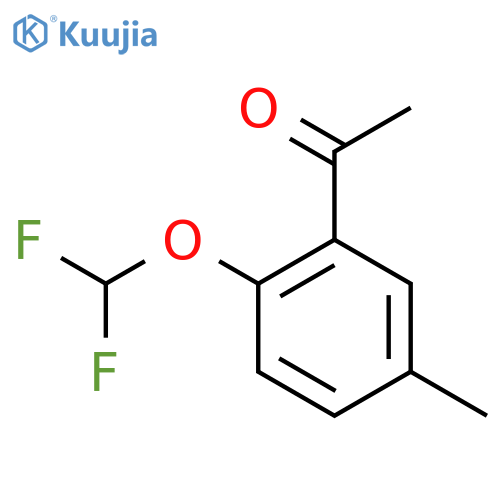

Cas no 571158-90-2 (1-2-(difluoromethoxy)-5-methylphenylethan-1-one)

571158-90-2 structure

商品名:1-2-(difluoromethoxy)-5-methylphenylethan-1-one

1-2-(difluoromethoxy)-5-methylphenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[2-(Difluoromethoxy)-5-methylphenyl]ethanone

- Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI)

-

- 1-2-(difluoromethoxy)-5-methylphenylethan-1-one

-

1-2-(difluoromethoxy)-5-methylphenylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-1g |

1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |

571158-90-2 | 95% | 1g |

¥19278.00 | 2024-05-08 | |

| Enamine | EN300-04857-0.25g |

1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |

571158-90-2 | 93% | 0.25g |

$353.0 | 2023-10-28 | |

| Aaron | AR00ETVO-2.5g |

Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |

571158-90-2 | 95% | 2.5g |

$1949.00 | 2025-02-14 | |

| 1PlusChem | 1P00ETNC-500mg |

Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |

571158-90-2 | 93% | 500mg |

$751.00 | 2023-12-16 | |

| 1PlusChem | 1P00ETNC-1g |

Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |

571158-90-2 | 93% | 1g |

$945.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-50mg |

1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |

571158-90-2 | 95% | 50mg |

¥4183.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345473-2.5g |

1-(2-(Difluoromethoxy)-5-methylphenyl)ethan-1-one |

571158-90-2 | 95% | 2.5g |

¥32731.00 | 2024-05-08 | |

| Aaron | AR00ETVO-250mg |

Ethanone, 1-[2-(difluoromethoxy)-5-methylphenyl]- (9CI) |

571158-90-2 | 95% | 250mg |

$511.00 | 2025-02-14 | |

| Enamine | EN300-04857-0.05g |

1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |

571158-90-2 | 93% | 0.05g |

$166.0 | 2023-10-28 | |

| Enamine | EN300-04857-0.1g |

1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one |

571158-90-2 | 93% | 0.1g |

$248.0 | 2023-10-28 |

1-2-(difluoromethoxy)-5-methylphenylethan-1-one 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

571158-90-2 (1-2-(difluoromethoxy)-5-methylphenylethan-1-one) 関連製品

- 127842-55-1(1-[2-(difluoromethoxy)phenyl]ethan-1-one)

- 220227-93-0(2-(Trifluoromethoxy)acetophenone)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量